molecular formula C15H14ClNO B8606355 N-[2-(2-Chlorophenyl)ethyl]benzamide CAS No. 76518-43-9

N-[2-(2-Chlorophenyl)ethyl]benzamide

Cat. No.: B8606355
CAS No.: 76518-43-9
M. Wt: 259.73 g/mol
InChI Key: MHFSIQSJZFIMDW-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group linked via an amide bond to a 2-(2-chlorophenyl)ethylamine moiety. The ortho-chloro substitution on the phenyl ring introduces steric and electronic effects, which may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

CAS No.

76518-43-9

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-6-12(14)10-11-17-15(18)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)

InChI Key

MHFSIQSJZFIMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs, their modifications, and associated biological activities:

Compound Name Substituents/Modifications Biological Activity Key Findings/IC50/References
N-[2-(2-Chlorophenyl)ethyl]benzamide 2-chlorophenyl ethyl group on benzamide Not directly reported Structural basis for comparison
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenyl ethyl Antiparasitic (Plasmodium falciparum) Blocked melatonin-induced synchronization; 80% synthesis yield
N-[2-(1H-indol-3-yl)ethyl]benzamide Indole-ethyl group Antiparasitic Inhibited melatonin-mediated parasite cycle progression
[125I]PIMBA Piperidinyl, iodo, methoxy Sigma receptor binding (prostate cancer) High tumor uptake (Bmax = 1800 fmol/mg protein)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Multiple hydroxyl groups Antioxidant IC50 DPPH: 22.8 μM; superior to ascorbic acid
Nitazoxanide Nitro-thiazole Antiparasitic Broad-spectrum activity against parasites
N-[2-(2-chlorophenyl)-benzimidazol-1-yl methyl]-benzamide (Compound 3e) Benzimidazole with 2-chlorophenyl Anti-inflammatory/Analgesic Significant activity at 100 mg/kg; low gastric toxicity

Key Observations

Antiparasitic Activity
  • Rip-B (3,4-dimethoxy analog) and indole-containing benzamides disrupt Plasmodium falciparum synchronization, suggesting that electron-donating groups (e.g., methoxy) or aromatic heterocycles (e.g., indole) enhance antiparasitic effects .
  • Nitazoxanide , though structurally distinct (nitro-thiazole core), demonstrates the importance of electron-withdrawing groups in antiparasitic applications .
Antioxidant Properties
  • THHEB , with hydroxyl groups at positions 3, 4, and 5 of the benzamide, exhibited potent radical scavenging (IC50 = 22.8 μM for DPPH), outperforming ascorbic acid. This highlights the critical role of polar substituents in antioxidant activity .
Receptor Binding and Cancer Therapy
  • Sigma receptor ligands (e.g., [125I]PIMBA) show that piperidinyl and iodinated substituents enable high-affinity binding (Kd = 5.80 nM) and tumor retention, underscoring the importance of lipophilic groups in targeting cancer cells .
Anti-Inflammatory and Analgesic Effects
  • Compound 3e (benzimidazole derivative) demonstrated significant efficacy with a 2-chlorophenyl group, indicating that halogen placement and heterocyclic integration enhance therapeutic profiles while reducing toxicity .

Physicochemical and Structural Insights

  • Chlorine Substitution Position: Ortho-chloro substituents (e.g., in this compound) may induce steric hindrance, affecting amide conformation. notes that trans-amide geometry is common in chloro-substituted benzamides, influencing crystallinity and stability .
  • Methoxy vs. Hydroxy Groups : Methoxy groups in Rip-B improve synthetic yield (80%) compared to hydroxylated analogs, which may complicate synthesis but enhance antioxidant capacity .

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